molecular formula C15H18INS B14353950 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide CAS No. 90158-95-5

1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide

Cat. No.: B14353950
CAS No.: 90158-95-5
M. Wt: 371.3 g/mol
InChI Key: ZZZLESYBXKKXIN-UHFFFAOYSA-M
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Description

1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a sulfanyl group attached to a methylphenyl group The iodide ion serves as the counterion to balance the positive charge on the pyridinium ion

Preparation Methods

The synthesis of 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridinium Ion: The starting material, 4-methylpyridine, is methylated using methyl iodide to form 1-methyl-4-methylpyridinium iodide.

    Attachment of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved through a nucleophilic substitution reaction where the 4-methylphenyl group is reacted with a suitable sulfanyl donor, such as thiophenol, under basic conditions.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or cyanides, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides (e.g., chloride, bromide), cyanides.

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridinium salts.

Scientific Research Applications

1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a precursor for other pyridinium-based compounds.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as ionic liquids and catalysts for various chemical processes.

Mechanism of Action

The mechanism by which 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide exerts its effects depends on its interaction with molecular targets. The positively charged pyridinium ion can interact with negatively charged biological molecules, such as DNA or proteins, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide can be compared with other similar compounds, such as:

    1-Methyl-4-{2-[(4-chlorophenyl)sulfanyl]ethyl}pyridin-1-ium iodide: This compound has a chlorophenyl group instead of a methylphenyl group, which may affect its reactivity and biological activity.

    1-Methyl-4-{2-[(4-methoxyphenyl)sulfanyl]ethyl}pyridin-1-ium iodide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    1-Methyl-4-{2-[(4-nitrophenyl)sulfanyl]ethyl}pyridin-1-ium iodide: The nitro group can introduce additional reactivity, such as participation in redox reactions.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

90158-95-5

Molecular Formula

C15H18INS

Molecular Weight

371.3 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfanylethyl]pyridin-1-ium;iodide

InChI

InChI=1S/C15H18NS.HI/c1-13-3-5-15(6-4-13)17-12-9-14-7-10-16(2)11-8-14;/h3-8,10-11H,9,12H2,1-2H3;1H/q+1;/p-1

InChI Key

ZZZLESYBXKKXIN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)SCCC2=CC=[N+](C=C2)C.[I-]

Origin of Product

United States

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